N-Methylacetamide-d7

CAS No.: 3669-74-7

Cat. No.: VC3859207

Molecular Formula: C3H7NO

Molecular Weight: 80.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3669-74-7 |

|---|---|

| Molecular Formula | C3H7NO |

| Molecular Weight | 80.14 g/mol |

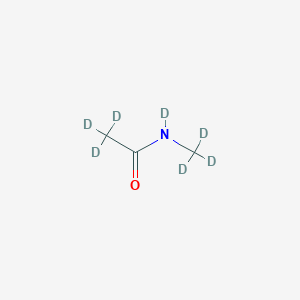

| IUPAC Name | N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide |

| Standard InChI | InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD |

| Standard InChI Key | OHLUUHNLEMFGTQ-KBKLHOFPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(=O)N([2H])C([2H])([2H])[2H] |

| SMILES | CC(=O)NC |

| Canonical SMILES | CC(=O)NC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

N-Methylacetamide-d7 is synthesized by replacing all seven hydrogen atoms in the parent compound, N-methylacetamide (C3H7NO), with deuterium. The molecular formula is C3D7NO, with deuterium atoms occupying positions on both the methyl group attached to the nitrogen and the acetyl moiety . This substitution alters the compound’s neutron scattering cross-section, enhancing coherent scattering signals critical for resolving intermolecular interactions in neutron-based experiments .

Table 1: Key Physicochemical Properties

Structural and Dynamical Insights from Neutron Scattering

Neutron Diffraction Studies

Neutron diffraction experiments on fully deuterated N-methylacetamide-d7 at 308 K revealed a liquid-state structure dominated by hydrogen-bonded oligomers. Two primary configurations were identified:

-

Trans-Linear Trimer (T1): Characterized by two intermolecular hydrogen bonds between adjacent molecules.

-

Cis-Cyclic Trimer (T2): A closed-loop arrangement stabilized by three hydrogen bonds .

Density-functional theory (DFT) calculations corroborated the stability of these clusters, with the cis-cyclic trimer exhibiting marginally higher cohesion due to its additional hydrogen bond . The experimental structure factor S(Q) derived from neutron data aligned closely with theoretical predictions beyond Q = 2 Å⁻¹, validating the proposed intermolecular arrangements .

Quasielastic Neutron Scattering (QENS)

Time-resolved QENS measurements on N-methylacetamide-d7 at 303 K uncovered a multi-timescale relaxation process:

-

Diffusive Motion: A slow component (τ ≈ 19.1 ps) attributed to molecular self-diffusion, modeled using a stretched jump diffusion framework with a jump distance of 1.70 Å .

-

Rattling-in-Cage Dynamics: A faster process (τ ≈ 1–2 ps) reflecting localized molecular oscillations within transient hydrogen-bonded networks .

The stretching exponent βCD = 0.73 for the diffusive component indicated non-Gaussian dynamics, consistent with the heterogeneous relaxation behavior observed in hydrogen-bonding liquids .

Applications in Molecular Research

Hydrogen Bonding Network Analysis

The deuteration of N-methylacetamide enhances the contrast in neutron scattering experiments, enabling precise mapping of hydrogen/deuterium positions in biological and synthetic systems. Studies leveraging N-methylacetamide-d7 have elucidated:

Solvent Dynamics in Complex Fluids

N-methylacetamide-d7 serves as a model solvent for investigating ion transport mechanisms in battery electrolytes. Its ability to form stable hydrogen bonds with lithium salts (e.g., LiTFSI) has been instrumental in understanding cation solvation shells and anion mobility .

| Exposure Route | First Aid Measures |

|---|---|

| Inhalation | Move to fresh air; administer artificial respiration if necessary. |

| Skin Contact | Wash with soap and water; seek medical attention if irritation persists. |

| Eye Contact | Rinse with water for ≥15 minutes; consult an ophthalmologist. |

| Ingestion | Rinse mouth; do not induce vomiting; seek immediate medical assistance. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume